molecular formula C19H19NO2 B14227070 (4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone CAS No. 722547-43-5

(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone

Cat. No.: B14227070
CAS No.: 722547-43-5
M. Wt: 293.4 g/mol
InChI Key: IYNHKLPROIXZDF-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone is an organic compound with the molecular formula C18H19NO2 It is a derivative of benzofuran and benzophenone, characterized by the presence of a dimethylamino group attached to the phenyl ring and an ethyl group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone typically involves the following steps:

    Preparation of 2-ethylbenzofuran-3-carboxylic acid: This can be achieved through the Friedel-Crafts acylation of benzofuran with ethyl chloroformate, followed by hydrolysis.

    Formation of the benzofuran ketone: The carboxylic acid is then converted to the corresponding ketone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Coupling with 4-(dimethylamino)benzaldehyde: The final step involves the condensation of the benzofuran ketone with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the desired methanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted derivatives

Scientific Research Applications

(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the benzofuran and benzophenone moieties can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(Dimethylamino)phenyl)(phenyl)methanone: Similar structure but lacks the benzofuran moiety.

    (4-(Dimethylamino)phenyl)(2-methylbenzofuran-3-yl)methanone: Similar structure but with a methyl group instead of an ethyl group on the benzofuran ring.

    (4-(Dimethylamino)phenyl)(2-ethylbenzothiophene-3-yl)methanone: Similar structure but with a benzothiophene ring instead of a benzofuran ring.

Uniqueness

(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone is unique due to the presence of both the dimethylamino group and the ethyl-substituted benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

722547-43-5

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-(2-ethyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C19H19NO2/c1-4-16-18(15-7-5-6-8-17(15)22-16)19(21)13-9-11-14(12-10-13)20(2)3/h5-12H,4H2,1-3H3

InChI Key

IYNHKLPROIXZDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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